1-(1H-imidazol-5-yl)propan-2-one
Overview
Description
1-(1H-imidazol-5-yl)propan-2-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an imidazole ring attached to a propan-2-one moiety. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-yl)propan-2-one typically involves the reaction of imidazole with appropriate alkylating agents under controlled conditions. One common method is the alkylation of imidazole with 2-bromopropan-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(1H-imidazol-5-yl)propan-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-5-yl)propan-2-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with biological membranes, affecting their permeability and function. These interactions contribute to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-imidazole
- 2-methylimidazole
- 4-methylimidazole
- 1H-benzimidazole
Uniqueness
1-(1H-imidazol-5-yl)propan-2-one is unique due to the presence of the propan-2-one moiety, which imparts distinct chemical reactivity and biological properties compared to other imidazole derivatives. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)2-6-3-7-4-8-6/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOIWXBKKFAIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595921 | |
Record name | 1-(1H-Imidazol-5-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127663-84-7 | |
Record name | 1-(1H-Imidazol-5-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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